molecular formula C13H11NO4S B2364794 Dimethyl 3-phenylisothiazole-4,5-dicarboxylate CAS No. 27545-53-5

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate

Cat. No. B2364794
CAS RN: 27545-53-5
M. Wt: 277.29
InChI Key: VBGFXPUHVNMJAD-UHFFFAOYSA-N
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Description

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.30 g/mol .


Molecular Structure Analysis

The molecular structure of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate consists of a phenyl group attached to the 3rd position of an isothiazole ring, which is further substituted at the 4th and 5th positions by dimethyl dicarboxylate .

Scientific Research Applications

Coordination Chemistry

The carboxylate groups in Dimethyl 3-phenylisothiazole-4,5-dicarboxylate allow it to coordinate with metal ions. Researchers have explored its metal complexes for catalysis, sensing, and other applications. These complexes can serve as building blocks for functional materials.

For more information, you can refer to the following sources:

Safety and Hazards

Safety measures for handling Dimethyl 3-phenylisothiazole-4,5-dicarboxylate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . If swallowed, inhaled, or in contact with eyes or clothing, or if exposed or concerned, immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

dimethyl 3-phenyl-1,2-thiazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFXPUHVNMJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=C1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate

Synthesis routes and methods I

Procedure details

A solution of 412.2 g (2.3 mol) of 5-phenyl-1,3,4-oxathiazol-2-one, 662.7 g (4.66 mol) of dimethyl acetylenedicarboxylate, and 1 l. of chlorobenzene was heated at 135° for 6.5 hours, at which time CO2 evolution became very slow. Infrared and gas chromatography assays also indicated that the reaction was complete. The reaction mixture was concentrated under vacuum to 0.2 mm and 90°. The 680 g of pot residue was crystallized from about 700 ml of methanol to give 393 g of solid dimethyl 3-phenyl-4,5-isothiazoledicarboxylate, m.p. 70°-71.5°. An additional 69.9 g of solid, m.p. 70°-72°, was obtained from the filtrate. The total of 462.9 g mounted to a 72.7% yield.
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412.2 g
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662.7 g
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Synthesis routes and methods II

Procedure details

A solution of 5-phenyl-[1,3,4]oxathiazol-2-one (30.33 mmol) and dimethylacetylenedicarboxylate (60.67 mmol) in chlorobenzene (17.8 mL) was refluxed with stirring for 6 h before it was concentrated in vacuo. The residue was crystallized from cold MeOH to give the title compound (5.0 g) as a slightly yellow solid: MS (m/z) 278.1 (M+1).
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30.33 mmol
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60.67 mmol
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17.8 mL
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